![molecular formula C27H26Cl2P2Pd B1278805 [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride CAS No. 59831-02-6](/img/structure/B1278805.png)

[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride

Vue d'ensemble

Description

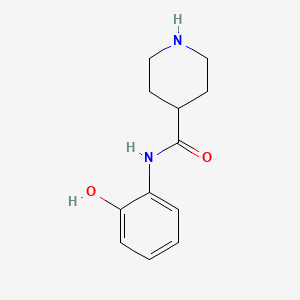

“[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” is an organometallic compound containing palladium . It is also known as PdCl2(dippp), where dippp stands for 1,3-Bis(diphenylphosphino)propane . This compound is used ubiquitously as a preparation of palladium for cross-coupling protocols in organic synthesis . It is also a useful organometallic chemical catalyst .

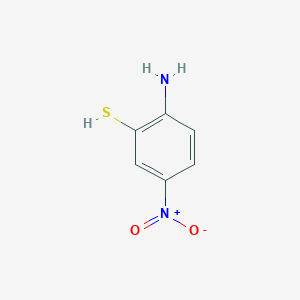

Molecular Structure Analysis

The molecular formula of “[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” is C27H26P2 · PdCl2 . The compound has a molecular weight of 589.77 . The SMILES string representation is Cl[Pd]Cl.C(CP(c1ccccc1)c2ccccc2)CP(c3ccccc3)c4ccccc4 .Chemical Reactions Analysis

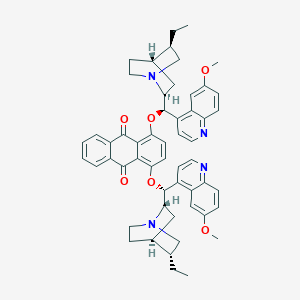

“[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” is used as a catalyst in various cross-coupling reactions in organic synthesis . These reactions include Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis

“[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” is a solid . It is slightly air-sensitive, degrading in air to the phosphine oxide . The compound is soluble in dichloromethane .Applications De Recherche Scientifique

Buchwald-Hartwig Cross Coupling Reaction

This compound is used as a catalyst in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds.

Cross Couplings

“[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” is also used in various types of cross-coupling reactions . These reactions are fundamental in the field of organic synthesis, allowing for the formation of carbon-carbon bonds, which are essential in the creation of complex organic molecules.

Heck Reaction

The Heck reaction, a method of carbon-carbon bond formation, also utilizes this compound as a catalyst . This reaction is widely used in organic chemistry for the synthesis of stilbenes and styrenes.

Hiyama Coupling

This compound is used in the Hiyama coupling reaction , a process used to create carbon-carbon bonds by coupling organosilanes with organic halides under the presence of a palladium catalyst.

Negishi Coupling

In the Negishi coupling, a type of cross-coupling reaction used to form carbon-carbon bonds, “[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” serves as an effective catalyst .

Sonogashira Coupling

This compound is also used in the Sonogashira coupling, a reaction used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne .

Stille Coupling

The Stille coupling, a powerful method for forming carbon-carbon bonds, also uses this compound as a catalyst .

Suzuki-Miyaura Coupling

Finally, “[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” is used in the Suzuki-Miyaura coupling , a popular method for forming carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide.

Safety and Hazards

“[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use appropriate personal protective equipment, such as gloves and safety glasses, to prevent skin and eye contact . The compound should be handled in a well-ventilated area to avoid inhalation .

Mécanisme D'action

Target of Action

The primary target of [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride, also known as Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), is to act as a catalyst in various organic synthesis reactions . It is particularly used in cross-coupling reactions .

Mode of Action

This compound interacts with its targets by facilitating the coupling of two different organic substrates . It does this by first coordinating to the substrates, then mediating the transmetallation and reductive elimination steps that are central to cross-coupling reactions .

Biochemical Pathways

The affected pathways primarily involve the formation of carbon-carbon bonds in organic molecules . This includes the Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling reactions . The downstream effects include the synthesis of complex organic compounds from simpler precursors .

Pharmacokinetics

The compound’s efficiency and selectivity in catalyzing reactions can be influenced by factors such as temperature, solvent, and concentration .

Result of Action

The molecular and cellular effects of the compound’s action are seen in the products of the reactions it catalyzes . These can range from pharmaceuticals to materials for electronics, depending on the substrates used in the reaction .

Propriétés

IUPAC Name |

dichloropalladium;3-diphenylphosphanylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFBXJODFADZBN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59831-02-6 | |

| Record name | (1,3-Bis(diphenylphosphino)propane)palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) in understanding its potential applications?

A1: The research paper by Steffen et al. provides a detailed analysis of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II). They found that the palladium atom adopts a distorted square-planar coordination geometry, which is typical for complexes of this type. Understanding the spatial arrangement of the ligands around the palladium center is crucial for predicting its reactivity and potential catalytic activity. For example, the bite angle of the 1,3-bis(diphenylphosphino)propane ligand can influence the accessibility of the palladium center to reactants, thereby impacting its catalytic efficiency and selectivity.

Q2: How do the structural differences between Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) and its analogues, Dichloro[bis(diphenylphosphino)methane]palladium(II) and Dichloro[bis(diphenylphosphino)ethane]palladium(II), potentially affect their catalytic behavior?

A2: Steffen et al. investigated a series of palladium(II) complexes, including Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), Dichloro[bis(diphenylphosphino)methane]palladium(II), and Dichloro[bis(diphenylphosphino)ethane]palladium(II), each featuring different diphosphine ligands. The varying carbon chain lengths between the phosphorus atoms in these ligands directly impact the bite angle and flexibility of the coordination sphere around the palladium center. These structural differences can significantly influence the catalytic activity and selectivity of these complexes in various reactions, such as cross-coupling reactions, by affecting substrate binding and the ease of intermediate formation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)